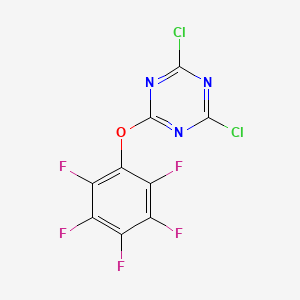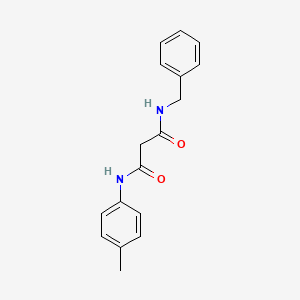
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Benzyl-N~3~-(4-methylphenyl)propanediamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the other nitrogen atom of the propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide typically involves the condensation of benzylamine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).
Substitution: Reagents like nitric acid (HNO~3~) for nitration, bromine (Br~2~) for bromination, and sulfuric acid (H~2~SO~4~) for sulfonation.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality, which can form hydrogen bonds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~3~-(4-methylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl and 4-methylphenyl groups can enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
N-Benzyl-4-methylbenzamide: Similar structure but lacks the propanediamide backbone.
N-Benzyl-N-phenylpropanediamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
Uniqueness: N1-Benzyl-N~3~-(4-methylphenyl)propanediamide is unique due to the presence of both benzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
122049-17-6 |
|---|---|
Formule moléculaire |
C17H18N2O2 |
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
N-benzyl-N'-(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-9-15(10-8-13)19-17(21)11-16(20)18-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
JKSXQBSKQZKQSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CC(=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


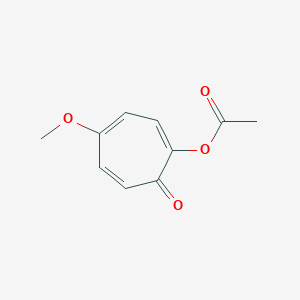

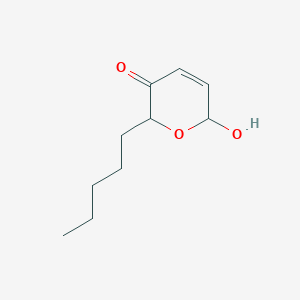
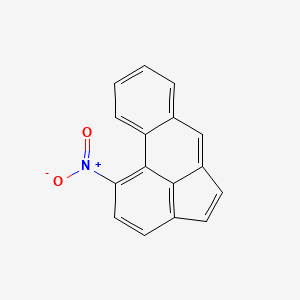
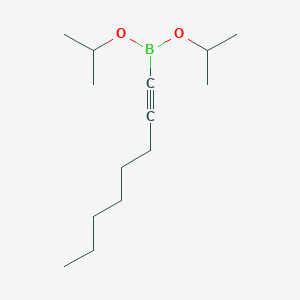
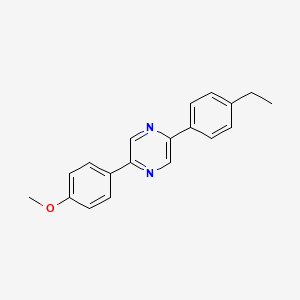
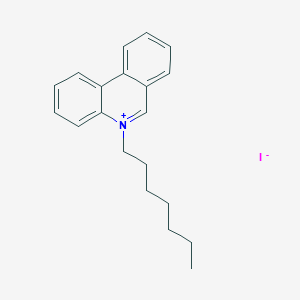
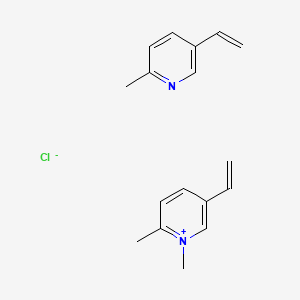
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



